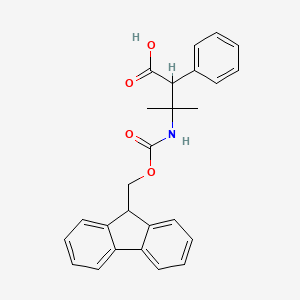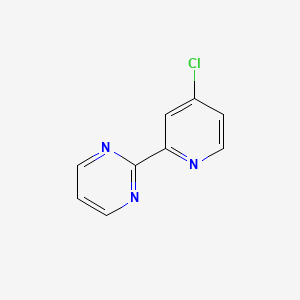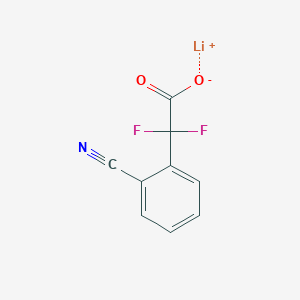![molecular formula C31H42N4O B2983262 N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide CAS No. 946315-56-6](/img/structure/B2983262.png)
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C31H42N4O. It has a molecular weight of 486.704 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes an adamantane-1-carboxamide group attached to a phenylpiperazin-1-yl group and a dimethylamino phenyl group . The exact three-dimensional structure and the bond lengths and angles would require more detailed studies or computational modeling to determine.Physical And Chemical Properties Analysis
The compound has a logP value of 5.9039 and a logD value of 5.8906 . These values suggest that the compound is relatively hydrophobic. The compound also has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
Phase I Study of Cytotoxic Agent
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), sharing structural similarity with the specified compound, exhibits a dual mode of cytotoxic action, potentially involving topoisomerases I and II. It was chosen for clinical trials due to its promising preclinical activity against solid tumors in mice, aiming to explore its therapeutic benefits (McCrystal et al., 1999).
Pharmacokinetic Studies Using PET
XR5000, structurally related to the specified compound, is a topoisomerase I and II inhibitor. A phase I study focused on its pharmacokinetics through a 120-hour continuous infusion, demonstrating its potential therapeutic advantage. This study employed positron emission tomography (PET) to investigate XR5000's in vivo distribution, offering insights into optimizing dosage for therapeutic efficacy (Propper et al., 2003).
Metabolic Characterization in Cancer Patients
The metabolism of DACA was examined in patients undergoing phase I clinical trials, revealing that DACA and its metabolites are primarily excreted through urine. Understanding the metabolic pathways of such compounds is crucial for their safe and effective therapeutic use (Schofield et al., 1999).
Brain Concentration of NMDA Receptor Antagonist
Amantadine, a compound with a similar adamantane structure, acts as an NMDA receptor antagonist. Studies on its concentration in the central nervous system under therapeutic conditions provide valuable data for developing treatments for neurological disorders (Kornhuber et al., 1995).
Surveillance of Influenza A Resistance to Antivirals
Research on adamantane-resistant strains of influenza A highlights the need for continuous monitoring and development of new antiviral drugs. This surveillance is essential for managing influenza outbreaks and improving treatment strategies (Kramyoo et al., 2017).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O/c1-33(2)27-10-8-26(9-11-27)29(35-14-12-34(13-15-35)28-6-4-3-5-7-28)22-32-30(36)31-19-23-16-24(20-31)18-25(17-23)21-31/h3-11,23-25,29H,12-22H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZQBPOKIRISFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)


![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)

![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)

![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)